

# The Pharmacological Profile of Gomisin D: A Technical Guide

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## Compound of Interest

Compound Name: Gomisin D

Cat. No.: B1236589

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## Introduction

**Gomisin D** is a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, a plant with a long history of use in traditional medicine. Emerging research has highlighted the diverse pharmacological activities of **Gomisin D**, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of **Gomisin D**, summarizing key quantitative data, detailing experimental protocols for its biological evaluation, and visualizing its known mechanisms of action through signaling pathway diagrams.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of **Gomisin D**.

Table 1: In Vitro Efficacy and Potency of **Gomisin D**

Biological Activity   Assay System   Target/Endpoint   IC50 / Inhibition   Reference     :---   :---
:---   :---     Acetylcholinesterase Inhibition   Enzyme Assay   Acetylcholinesterase (AChE)   7.84
µM  [1]     Antioxidant Activity   ABTS Radical Scavenging Assay   ABTS Radicals   24.5 µM  [1]
Antioxidant Activity   DPPH Radical Scavenging Assay   DPPH Radicals   203 µM  [1]     UGT
Inhibition   Recombinant Human UGT Isoforms   UGT1A1   89.9% inhibition at 100 µM  [1]

UGT Inhibition | Recombinant Human UGT Isoforms | UGT1A3 | 83.1% inhibition at 100  $\mu$ M; Ki = 16.9  $\mu$ M (noncompetitive) |[1][2] | | Cytotoxicity | Human C8166 cells | Cell Viability (MTT Assay) | CC50 = 185.7  $\mu$ M |[3] |

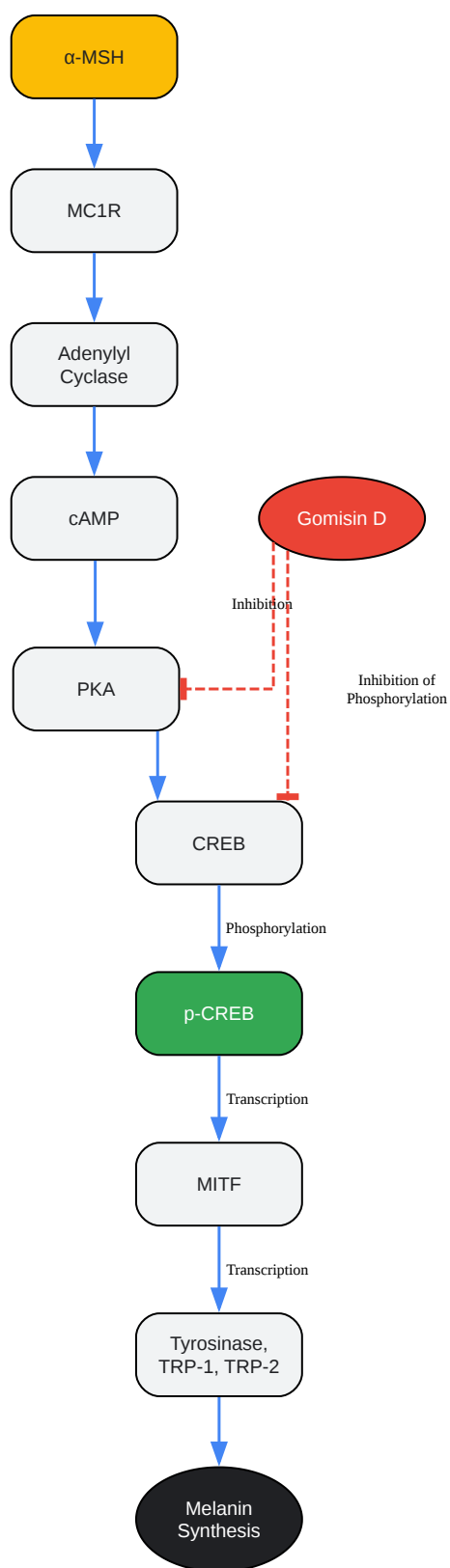
Table 2: Pharmacokinetic Parameters of **Gomisin D** in Rats (n=12, mean  $\pm$  SD)

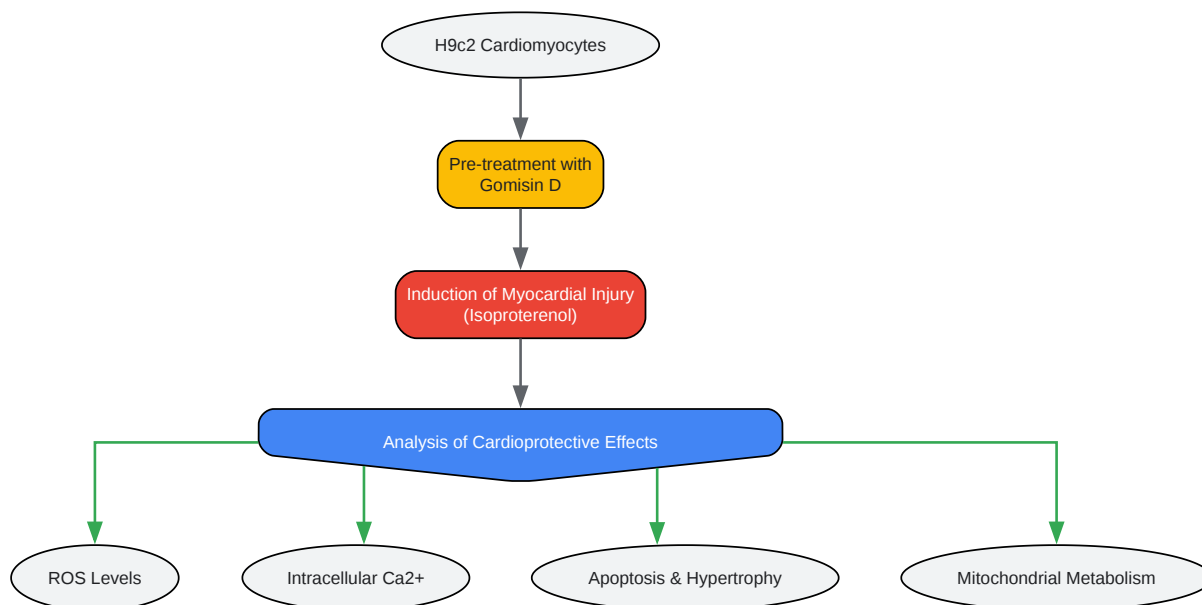
Route of Administration   Dose   Cmax (ng/mL)   Tmax (h)   AUC <sub>0-t</sub> (ng·h/mL)   T <sub>1/2</sub> (h)   Bioavailability (%)   Reference	:---   :---   :---   :---   :---   :---   :---	Intravenous (i.v.)   5 mg/kg   2005.7 $\pm$ 415.7   0.083 $\pm$ 0.00   1548.8 $\pm$ 217.4   1.8 $\pm$ 0.3   -  [3][4]	Intragastric (i.g.)   50 mg/kg   1109.8 $\pm$ 325.7   0.5 $\pm$ 0.2   1666.9 $\pm$ 372.4   2.1 $\pm$ 0.4   107.6  [3][4]
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Key Pharmacological Activities and Mechanisms

Anti-Melanogenic Activity

**Gomisin D** has demonstrated significant anti-melanogenic properties by inhibiting melanin synthesis in melanocytes.[5] This effect is primarily mediated through the downregulation of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[6][7]





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